molecular formula C17H16N2O4S2 B2479076 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 300569-78-2

3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2479076
CAS No.: 300569-78-2
M. Wt: 376.45
InChI Key: JAQBWXRSKSVJFG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry and pharmacology. Future work could involve exploring its synthesis, properties, and potential applications in more detail .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Synthesis of Thiazole Intermediate: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.

    Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzoyl chloride with the thiazole intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the thiazole ring but shares the trimethoxybenzamide core.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the thiazole ring.

Uniqueness

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the trimethoxybenzamide core and the thiazole ring, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-21-12-7-10(8-13(22-2)15(12)23-3)16(20)19-17-18-11(9-25-17)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQBWXRSKSVJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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